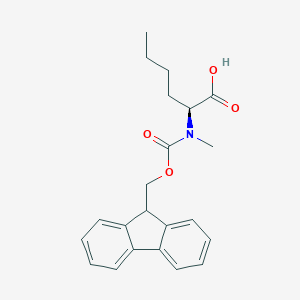

Fmoc-N-Me-Nle-OH

概要

説明

Fmoc-N-Me-Nle-OH: N-α-Fmoc-N-α-methyl-L-norleucine , is a derivative of norleucine, an amino acid. This compound is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis method. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a protecting group for the amino group, facilitating the stepwise construction of peptides.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-Me-Nle-OH typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Protection: Large quantities of norleucine are reacted with Fmoc chloride in industrial reactors.

Methylation: The protected norleucine is methylated using industrial-scale methylation equipment.

化学反応の分析

Types of Reactions:

Oxidation: Fmoc-N-Me-Nle-OH can undergo oxidation reactions, typically involving the oxidation of the side chain.

Reduction: Reduction reactions can be performed to reduce any oxidized side chains back to their original state.

Substitution: The Fmoc group can be removed under basic conditions, allowing for further substitution reactions at the amino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: The Fmoc group is typically removed using piperidine in a solvent like dimethylformamide.

Major Products:

Oxidation Products: Oxidized derivatives of this compound.

Reduction Products: Reduced derivatives, restoring the original side chain.

Substitution Products: Peptides with the Fmoc group removed, allowing for further peptide elongation.

科学的研究の応用

Chemistry: Fmoc-N-Me-Nle-OH is widely used in the synthesis of peptides. It serves as a building block for introducing norleucine residues into peptides, which can be used to study protein structure and function .

Biology: In biological research, peptides containing this compound are used to investigate protein-protein interactions and enzyme-substrate relationships. These peptides can also be used as substrates for studying enzymatic activity .

Medicine: Peptides synthesized using this compound have potential therapeutic applications. They can be used in the development of peptide-based drugs for various diseases, including cancer and infectious diseases .

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic peptides for medical imaging .

作用機序

The mechanism of action of Fmoc-N-Me-Nle-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed under basic conditions, allowing the amino group to participate in further reactions .

類似化合物との比較

Fmoc-N-Me-Leu-OH: Similar to Fmoc-N-Me-Nle-OH but with a leucine residue instead of norleucine.

Fmoc-N-Me-Ile-OH: Contains an isoleucine residue instead of norleucine.

Fmoc-N-Me-Ala-OH: Contains an alanine residue instead of norleucine.

Uniqueness: this compound is unique due to the presence of the norleucine residue, which imparts specific structural and functional properties to the peptides synthesized using this compound. The methylation of the nitrogen atom further enhances its stability and reactivity in peptide synthesis .

生物活性

Fmoc-N-Me-Nle-OH , or N-α-Fmoc-N-α-methyl-L-norleucine, is a derivative of norleucine and plays a significant role in peptide synthesis. This compound is notable for its application in solid-phase peptide synthesis (SPPS), where it serves as a building block for peptides. Its unique structural features, including the N-methylation, influence the biological activity of the resulting peptides.

Chemical Structure :

- Molecular Formula : C₂₂H₂₅NO₄

- Molecular Weight : 367.45 g/mol

- CAS Number : 112883-42-8

The Fmoc group is a protecting group that facilitates the stepwise construction of peptides by protecting the amino group during synthesis. The methylation at the nitrogen atom introduces steric hindrance, which can significantly affect the conformation and biological activity of synthesized peptides.

Biochemical Pathways

This compound primarily participates in peptide synthesis through the following steps:

- Protection of Amino Group : The amino group of norleucine is protected using the Fmoc group.

- Methylation : The protected norleucine undergoes methylation using agents such as methyl iodide.

- Peptide Formation : The compound is incorporated into peptides, influencing their stability and activity .

Peptide Synthesis

This compound is extensively utilized in synthesizing peptides for various biological studies, including:

- Protein-Protein Interactions : Peptides containing this compound are used to investigate interactions between proteins, which are crucial for understanding cellular functions.

- Enzyme-Substrate Relationships : It serves as a substrate in studies aimed at elucidating enzyme mechanisms .

Therapeutic Potential

Peptides synthesized with this compound have potential therapeutic applications:

- Cancer Treatment : Some peptides exhibit anti-tumor properties and can be developed into peptide-based drugs targeting cancer cells.

- Infectious Diseases : Other synthesized peptides may have antiviral properties, contributing to therapeutic strategies against infections .

Case Studies and Research Findings

Several studies highlight the significance of this compound in peptide research:

Comparative Analysis with Similar Compounds

A comparison with other similar compounds reveals unique attributes of this compound:

| Compound | Structure | Unique Features |

|---|---|---|

| Fmoc-N-Me-Leu-OH | Leucine residue | Less steric hindrance, potentially lower binding affinity. |

| Fmoc-N-Me-Ile-OH | Isoleucine residue | Similar properties but different conformational dynamics. |

| Fmoc-N-Me-Ala-OH | Alanine residue | Smaller side chain, less impact on peptide conformation. |

特性

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-3-4-13-20(21(24)25)23(2)22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,3-4,13-14H2,1-2H3,(H,24,25)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZXDYZWHUAOEK-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427132 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112883-42-8 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。